molecular formula C17H24O10S2 B13745624 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT

2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT

Cat. No.: B13745624
M. Wt: 452.5 g/mol
InChI Key: GYORARISFGRNMU-CWVYHPPDSA-N
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Description

2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT: is a chemically modified derivative of galactose, a type of sugar. This compound is characterized by the presence of acetyl groups attached to the hydroxyl groups of the galactose molecule, and an ethylxanthate group. It is primarily used in organic synthesis and various biochemical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT typically involves the acetylation of galactose. The process begins with the protection of the hydroxyl groups of galactose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tetra-O-acetylated galactose. The ethylxanthate group is then introduced through a nucleophilic substitution reaction using ethylxanthate salts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT involves its ability to undergo hydrolysis and nucleophilic substitution reactions. The acetyl groups protect the hydroxyl groups of galactose, making the molecule more stable and less reactive under certain conditions. The ethylxanthate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds. These properties make it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Uniqueness: 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT is unique due to the presence of the ethylxanthate group, which imparts distinct chemical reactivity compared to other acetylated sugars. This makes it particularly useful in specific synthetic applications where the ethylxanthate group can be exploited for further chemical transformations .

Properties

Molecular Formula

C17H24O10S2

Molecular Weight

452.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethoxycarbothioylsulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C17H24O10S2/c1-6-22-17(28)29-16-15(26-11(5)21)14(25-10(4)20)13(24-9(3)19)12(27-16)7-23-8(2)18/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1

InChI Key

GYORARISFGRNMU-CWVYHPPDSA-N

Isomeric SMILES

CCOC(=S)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCOC(=S)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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